Product packaging for 2-Amino-1-(4-fluorophenyl)ethanone(Cat. No.:CAS No. 369-43-7)

2-Amino-1-(4-fluorophenyl)ethanone

Cat. No.: B1270984
CAS No.: 369-43-7
M. Wt: 153.15 g/mol
InChI Key: HLYXSMQJWZMANE-UHFFFAOYSA-N
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Description

2-Amino-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO B1270984 2-Amino-1-(4-fluorophenyl)ethanone CAS No. 369-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYXSMQJWZMANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364504
Record name 2-amino-1-(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369-43-7
Record name 2-amino-1-(4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the Fluorinated Phenacylamine Scaffold in Organic Synthesis

The fluorinated phenacylamine scaffold is of considerable interest in organic synthesis due to the influence of the fluorine atom on the molecule's properties. The high electronegativity of fluorine can significantly alter the electronic environment of the aromatic ring and adjacent functional groups, thereby influencing reactivity and physicochemical characteristics. This strategic placement of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. mdpi.com

The presence of the amine and ketone groups on a short aliphatic chain attached to the fluorinated phenyl ring provides a versatile platform for a variety of chemical transformations. This scaffold allows for the construction of more complex molecules through reactions targeting these functional groups.

Strategic Importance As an Intermediate for Advanced Molecular Architectures

2-Amino-1-(4-fluorophenyl)ethanone serves as a crucial intermediate in the synthesis of a wide array of more complex molecular architectures. Its utility stems from the ability to selectively modify its functional groups to build larger and more intricate structures.

For instance, the primary amine can undergo a range of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines or enamines. The ketone group is susceptible to nucleophilic attack, reduction to an alcohol, or can participate in condensation reactions. These transformations are fundamental in the synthesis of various heterocyclic compounds and other elaborate organic molecules.

One notable application is in the synthesis of pharmaceutical agents. For example, it is a precursor in the synthesis of certain neurokinin-1 (NK1) receptor antagonists, a class of drugs used to prevent chemotherapy-induced and postoperative nausea and vomiting. wikipedia.org The antiemetic drug Aprepitant, for example, contains a morpholine (B109124) ring structure that can be conceptually derived from precursors related to this compound. wikipedia.org

Distinctive Functional Group Reactivity Profile: Amine, Ketone, and Fluorinated Phenyl Moiety

Established Synthetic Pathways to this compound

Traditional methods for synthesizing this compound often rely on multi-step sequences starting from readily available materials like 4-fluoroacetophenone. These pathways, while well-established, typically involve the use of stoichiometric reagents and intermediate isolation steps.

Amination of 4-Fluoroacetophenone Derivatives

Direct amination of the α-position of 4-fluoroacetophenone is a conceptual approach, though it presents challenges due to the nucleophilic nature of both the enolate and the amine. A more common strategy involves converting the ketone into a different functional group that is more amenable to amination. One such method is the conversion of the ketone to its oxime derivative, followed by reduction. For instance, 2'-aminoacetophenone (B46740) can be converted to its oxime using hydroxylamine (B1172632) hydrochloride and sodium hydroxide, which can then be further processed. orgsyn.org While this specific example relates to an aminophenyl ethanone, the principle can be applied to fluoro-substituted analogs. The initial ketone, 4-fluoroacetophenone, is commercially available and can be synthesized through various means, including the Friedel-Crafts acylation of fluorobenzene. sigmaaldrich.comfishersci.ca

Another approach is the direct α-amination of the ketone using electrophilic nitrogen sources. However, these methods can be limited in scope and may require specific catalysts or reagents to achieve desired selectivity.

Synthetic Routes Involving α-Halogenated Ketone Precursors (e.g., 2-Bromo-1-(4-fluorophenyl)ethanone)

A widely employed and reliable strategy for synthesizing this compound involves the use of an α-halogenated ketone intermediate, most commonly 2-bromo-1-(4-fluorophenyl)ethanone. nbinno.com This intermediate is typically prepared by the bromination of 4-fluoroacetophenone.

The synthesis of the α-bromo ketone can be achieved using various brominating agents. A common laboratory method involves reacting 4-fluoroacetophenone with copper(II) bromide in a solvent like ethyl acetate (B1210297), often with heating. chemicalbook.com An alternative one-pot method allows for the synthesis of α-bromoketones from the corresponding secondary alcohols using ammonium (B1175870) bromide and Oxone®. rsc.org

Once the 2-bromo-1-(4-fluorophenyl)ethanone is obtained, the amino group is introduced via nucleophilic substitution. Several classic organic reactions can be utilized for this transformation:

Reaction with Ammonia (B1221849): Direct reaction with ammonia can yield the desired α-amino ketone, though this can sometimes lead to over-alkylation and the formation of secondary and tertiary amine byproducts.

Delépine Reaction: This method involves reacting the α-bromo ketone with hexamethylenetetramine (urotropine), followed by acidic hydrolysis of the resulting quaternary ammonium salt to yield the primary amine hydrochloride.

Gabriel Synthesis: A more controlled method involves reacting the α-bromo ketone with potassium phthalimide (B116566) to form an N-substituted phthalimide intermediate. Subsequent hydrolysis or hydrazinolysis cleaves the phthalimide group, liberating the primary amine.

These routes are summarized in the table below, highlighting the transformation from the α-bromo ketone to the final product.

PrecursorReagent(s)ProductReaction Type
2-Bromo-1-(4-fluorophenyl)ethanone1. Hexamethylenetetramine2. HCl (aq)This compound hydrochlorideDelépine Reaction
2-Bromo-1-(4-fluorophenyl)ethanone1. Potassium Phthalimide2. H₂NNH₂This compoundGabriel Synthesis
2-Bromo-1-(4-fluorophenyl)ethanone1,2,4-Triazole1-(4-fluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanoneNucleophilic Substitution chemicalbook.com

Methodological Advancements in this compound Synthesis

Modern synthetic chemistry prioritizes efficiency, atom economy, and the reduction of waste. This has led to the development of advanced methodologies such as one-pot reactions and the application of sophisticated catalytic systems for the synthesis of α-amino ketones.

One-Pot Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency and sustainability. youtube.comrsc.org While a specific MCR for this compound is not prominently detailed, the principles of MCRs are widely applied to the synthesis of α-amino ketones and related heterocycles. nih.gov For example, the Strecker reaction, which combines a ketone, an amine, and a cyanide source, is a classic MCR for producing α-amino nitriles, which can be precursors to α-amino acids. nih.gov The development of novel one-pot syntheses, such as those for fluoroenynes or radiolabeled compounds, demonstrates the power of these strategies to streamline complex molecular construction. nih.govpsu.edursc.org

Application of Catalytic Systems

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that are otherwise difficult or inefficient. Metal-catalyzed reactions are particularly important for forming carbon-nitrogen bonds, a key step in the synthesis of this compound.

Both palladium and copper catalysts have been extensively used in the synthesis of α-amino ketones. These catalysts can facilitate C-N bond formation through various mechanisms, including cross-coupling reactions and oxidative aminations.

Palladium Catalysis: Palladium-catalyzed reactions are a cornerstone of modern cross-coupling chemistry. Recent advancements have shown that palladium catalysts can be used for the oxidative cross-coupling of α-aminocarbonyl compounds with arylboronic acids to form α-aryl-α-amino ketones. rsc.orgnih.gov Another sophisticated approach involves the palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines, providing a route to chiral α-amino ketones with high enantioselectivity. nih.govrsc.org These methods offer a direct way to construct the core structure of complex amino ketones.

Copper Catalysis: Copper catalysts, being more economical than palladium, are highly attractive for industrial applications. Copper(I) and Copper(II) salts have been shown to effectively catalyze the α-amination of ketones. A notable method developed by MacMillan and coworkers uses catalytic amounts of copper(II) bromide to achieve the direct α-amination of various ketones, including precursors to pharmaceutical agents. rsc.orgprinceton.edu The proposed mechanism involves the in-situ generation of an α-bromo ketone, which is then displaced by an amine. princeton.edu The copper catalyst is regenerated in the catalytic cycle, making it a highly efficient process. Copper(I) complexes have also been used to catalyze the amination of silyl (B83357) ketene (B1206846) acetals with N-chloroamines to produce α-amino esters. organic-chemistry.org

The table below summarizes some of the advanced catalytic methods applicable to α-amino ketone synthesis.

Catalytic SystemReactantsProduct TypeKey Features
Palladium(II) Complexα-Keto imine surrogates, Arylboronic acidsChiral α-amino ketonesAsymmetric synthesis, High enantioselectivity nih.govrsc.org
Palladium Catalystα-Aminocarbonyl compounds, Arylboronic acids, Oxidantα-Aryl α-amino ketonesDirect C-H oxidation and arylation rsc.orgnih.gov
Copper(II) BromideKetones, Amines, Air (as oxidant)α-Amino ketonesDirect, catalytic α-amination, Broad substrate scope rsc.orgprinceton.edu
Copper(I)/BipyridylSilyl ketene acetals, N-Chloroaminesα-Amino estersEfficient C-N bond formation organic-chemistry.org
Role of Synergistic Catalytic Systems

The synthesis of α-amino ketones, including this compound, has been significantly advanced by the development of synergistic catalytic systems. These systems often involve the cooperative action of multiple catalysts to achieve high efficiency, regioselectivity, and enantioselectivity.

One notable approach involves the use of a chiral palladium(II) complex catalyst. This catalyst can play multiple roles in the reaction, such as activating the starting materials and promoting the enantioselective formation of the desired product. nih.gov For instance, in the asymmetric arylation of α-keto imines, the palladium catalyst synergistically activates both the imine and an arylboronic acid, facilitating the formation of chiral α-amino ketones. nih.gov

Brønsted acid catalysis has also proven effective for the asymmetric transfer hydrogenation of α-keto ketimines and the reductive amination of diketones, yielding a variety of chiral α-amino ketones in high yields and with excellent control over stereochemistry. acs.org The success of this method lies in the ability of the Brønsted acid to activate the substrate towards nucleophilic attack. acs.org

Furthermore, biocatalytic approaches using α-oxoamine synthase (AOS) enzymes offer a stereospecific, single-step synthesis of α-amino ketones from α-amino acids without the need for protecting groups. nih.gov These enzymes catalyze the carbon-carbon bond formation between an α-amino acid and an acyl-thioester substrate. nih.gov

Below is a table summarizing various catalytic systems used in the synthesis of α-amino ketones.

Catalyst SystemReactantsProduct TypeKey Features
Chiral Palladium(II) Complexα-keto imines, Arylboronic acidsChiral α-amino ketonesMulti-faceted catalytic role, high stereocontrol. nih.gov
Brønsted Acidα-keto ketimines, DiketonesChiral α-amino ketonesHigh yields, excellent regioselectivity and enantioselectivity. acs.org
α-Oxoamine Synthase (AOS)α-amino acids, Acyl-thioestersα-amino ketonesStereospecific, one-step, no protecting groups required. nih.gov
Rh(II) ComplexSilyl enol ethers, O-(4-nitrophenyl)hydroxylamineChiral primary α-amino ketonesDirect enantioselective amination. acs.org
Copper(II) BromideKetones, Esters, Aldehydes, Aminesα-amino carbonyl compoundsDirect α-amination. organic-chemistry.org
Ammonium Iodide / Sodium PercarbonateKetones, Aminesα-amino ketonesTransition-metal-free α-C-H amination. organic-chemistry.org

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its analogs to create more sustainable and environmentally friendly processes. unife.itrsc.org This involves the use of techniques like microwave irradiation and ultrasound mediation, as well as the development of solvent-free and environmentally benign reaction conditions. unife.itrsc.org

Microwave Irradiation Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased product yields, and enhanced purity. researchgate.net This technology has been successfully applied to various reactions, including the synthesis of heterocyclic compounds and the cyclization of acylated 2'-aminoacetophenones to form 2-aryl-4-quinolones. researchgate.netmdpi.com

The key advantage of microwave heating lies in its ability to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and accelerated reaction rates. researchgate.net This has been demonstrated in the one-pot synthesis of 2-amino-4H-chromene derivatives, where microwave irradiation, in conjunction with a magnetic catalyst under solvent-free conditions, resulted in excellent yields and short reaction times. ajgreenchem.com Similarly, the synthesis of hydantoins from amino acids has been achieved in a two-step, one-pot microwave-assisted process in water, highlighting the technique's potential for creating complex molecules in an environmentally friendly manner. beilstein-journals.org

The following table showcases examples of microwave-assisted syntheses.

ReactionReactantsCatalyst/ConditionsKey Advantages
2-Aryl-4-quinolone SynthesisAcylated 2'-aminoacetophenonesNaOH, Microwave irradiationRapid cyclization (10-22 min), good yields (57-95%). researchgate.net
2-Amino-4H-chromene SynthesisAromatic aldehydes, Malononitrile, α- or β-naphtholFeTiO3 (magnetic catalyst), Solvent-free, Microwave irradiationHigh efficiency, short reaction times, reusable catalyst. ajgreenchem.com
Hydantoin SynthesisL-amino acidsKOCN, Water, Microwave irradiationOne-pot, chromatography-free, rapid, eco-friendly. beilstein-journals.org
2-Amino-4-chloro-pyrimidine Derivative Synthesis2-amino-4-chloro-pyrimidine, Substituted aminesAnhydrous propanol, triethylamine, Microwave irradiationShorter reaction times (15-30 min). nih.gov
Ultrasound-Mediated Synthesis

Ultrasound irradiation has been recognized as an effective green chemistry tool for promoting organic reactions. jocpr.com The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles, generates localized high temperatures and pressures, which can significantly accelerate reaction rates. jocpr.com This technique has been successfully employed in the synthesis of various heterocyclic compounds, including 2-aminothiophenes and 2-amino-3-cyano-4H-pyran derivatives. jocpr.comnih.gov

Ultrasound-assisted synthesis often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. jocpr.comnih.gov For instance, the iodine-catalyzed, one-pot, three-component synthesis of 2-amino-3-cyano-4H-pyran derivatives in an aqueous medium under ultrasound irradiation proved to be a convenient and efficient method. nih.gov Similarly, the synthesis of 2-aminothiophenes was accelerated by using DABCO as a catalyst in PEG-200 under sonication. jocpr.com

The table below provides examples of ultrasound-mediated syntheses.

ReactionReactantsCatalyst/Solvent/ConditionsKey Advantages
2-Amino-3-cyano-4H-pyran SynthesisHeteroaryl aldehydes, Malononitrile, Active methylene (B1212753) compoundsIodine, Aqueous medium, Ultrasound irradiationShorter reaction time, higher yields, milder conditions, environmentally friendly. nih.gov
2-Aminothiophene SynthesisKetones or aldehydes, Dicyanomethane, Elemental sulfurDABCO, PEG-200, SonicationExpeditious, greener one-pot procedure, moderate to high yields. jocpr.com
2-Amino-1,3,4-oxadiazole SynthesisSemicarbazonesN-bromosuccinimide, Sodium acetate, Ultrasound irradiationEfficient, rapid, simple procedure, safer oxidizing system. researchgate.net
2-Amino-4H-pyran Derivative SynthesisMethyl acetoacetate/ethylacetoacetate, Substituted aldehyde, MalononitrileMorpholine (B109124), Water, Ultrasound irradiationLess reaction time, economically friendly, good yield. nanobioletters.com
N-substituted 1,2,4-triazole-2-thiol Derivative Synthesis1,2,4-triazole of 2-(4-isobutylphenyl) propanoic acid, ElectrophilesUltrasound radiationAccelerated reaction rate, significant yields (75-89%). mdpi.com
Solvent-Free and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. rsc.org The synthesis of this compound and related compounds has seen progress in the adoption of solvent-free or environmentally benign reaction conditions. unife.itsmolecule.com

One approach involves performing reactions under solvent-free conditions, often facilitated by microwave irradiation. ajgreenchem.com For example, the synthesis of 2-amino-4H-chromene derivatives has been achieved through a one-pot, three-component condensation reaction of aromatic aldehydes, malononitrile, and α- or β-naphthol using a magnetic catalyst under solvent-free microwave irradiation. ajgreenchem.com This method offers advantages such as mild reaction conditions, short reaction times, and excellent product yields. ajgreenchem.com

The use of water as a solvent is another green alternative. nanobioletters.com It is non-toxic, inexpensive, and can sometimes enhance reaction rates. nanobioletters.com For instance, the synthesis of 2-amino-3-cyano-4H-pyran derivatives has been successfully carried out in an aqueous medium. nih.gov Additionally, the synthesis of hydantoins from amino acids has been performed in water using microwave assistance. beilstein-journals.org

The development of solvent-free methods and the use of green solvents like water and polyethylene (B3416737) glycol (PEG) represent significant strides towards more sustainable chemical manufacturing. rsc.orgjocpr.com

Synthesis of Salts and Co-crystals of this compound

The formation of salts and co-crystals is a common strategy in pharmaceutical sciences to modify the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability. This compound can be converted into its hydrochloride salt, which is commercially available as a solid, off-white powder. cymitquimica.comoakwoodchemical.comallbiopharm.com The synthesis of this salt typically involves reacting the free base with hydrochloric acid.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is another technique to enhance drug properties. While specific studies on the co-crystals of this compound are not widely available, the principles of co-crystal engineering can be applied. For example, co-crystals of 4-aminosalicylic acid and sulfamethazine (B1682506) have been successfully prepared using methods like high-pressure homogenization and high-power ultrasound, resulting in different polymorphic forms and particle sizes. nih.gov These techniques could potentially be adapted for the co-crystallization of this compound with suitable co-formers to improve its properties.

The synthesis of mineral acid salts of related compounds, such as 2-amino-1-(4-hydroxyphenyl)-ethanone, has been achieved by reacting phenol (B47542) with a mineral acid salt of aminoacetonitrile (B1212223) in the presence of a catalyst, followed by hydrolysis. google.com

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are crucial steps to ensure the final product meets the required purity standards. Common purification methods include recrystallization, which is often employed after the initial synthesis. smolecule.com

For related amino ketone compounds, a variety of purification techniques are utilized. These can include:

Filtration: To remove solid impurities or catalysts.

Solvent evaporation: To concentrate the product solution.

Liquid-liquid extraction: To separate the product from impurities based on their differential solubilities in two immiscible liquid phases. Ethyl acetate is a common solvent used for this purpose.

Column chromatography: A powerful technique for separating compounds based on their differential adsorption to a stationary phase. Silica gel is a frequently used stationary phase. acs.org

In some cases, a combination of these techniques is necessary to achieve the desired purity. For instance, the purification of 1-(4-amino-2-fluorophenyl)ethanone (B48902) involved filtration, solvent evaporation, liquid-liquid extraction with ethyl acetate, and finally, column chromatography. The choice of purification method depends on the nature of the impurities and the scale of the synthesis.

Functional Group Transformations of the Amine Moiety

The primary amine group in this compound is a key site for nucleophilic reactions, allowing for a variety of structural modifications through oxidation, acylation, and aroylation.

Oxidation Reactions of the Amino Group

The oxidation of α-aminoketones is a known transformation, though it can present challenges in terms of selectivity and product distribution. znaturforsch.comnih.gov The primary amino group is susceptible to oxidation, which can lead to a variety of products depending on the reagents and reaction conditions. For instance, the use of certain oxidizing agents can convert the primary amine into a nitro group or lead to oxidative deamination. In some cases, complex reaction pathways may be initiated, potentially involving both the amine and ketone functionalities, which can result in the formation of dimeric or polymeric structures. researchgate.net The oxidation of cyclic α-aminoketones with periodate, for example, has been shown to yield complex products such as isoquinolinediones through intermediates. znaturforsch.com While direct oxidation of the amino group in this compound is plausible, controlling the reaction to yield a single, well-defined product requires careful selection of mild and specific oxidizing agents. acs.orgacs.org

Acylation and Aroylation Strategies

The nucleophilic character of the primary amine in this compound makes it readily susceptible to acylation and aroylation. These reactions provide a reliable pathway to synthesize N-substituted amide derivatives. The process typically involves the reaction of the aminoketone with an acyl chloride, aroyl chloride, or an acid anhydride. A base, such as pyridine (B92270) or triethylamine, is commonly used to neutralize the hydrogen chloride or carboxylic acid byproduct generated during the reaction. researchgate.net This strategy is fundamental in synthetic chemistry for installing a wide range of acyl and aroyl groups, thereby modifying the molecule's steric and electronic properties.

Table 1: Representative Acylation and Aroylation Reactions

Reagent Type Specific Reagent Product Type
Acyl Chloride Acetyl chloride N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide
Aroyl Chloride Benzoyl chloride N-(2-(4-fluorophenyl)-2-oxoethyl)benzamide

Reactions Involving the Ketone Functionality

The ketone group is another major center of reactivity in the molecule, primarily undergoing reductive transformations and condensation reactions.

Reductive Transformations to Alcohol Derivatives

The carbonyl group of this compound can be selectively reduced to a secondary alcohol, yielding 2-amino-1-(4-fluorophenyl)ethanol. chemsrc.com This transformation is a cornerstone of organic synthesis and can be achieved using various reducing agents. Common reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). googleapis.comorgsyn.org Sodium borohydride is a milder reagent, often preferred for its selectivity for ketones and aldehydes in the presence of other reducible functional groups. researchgate.net Lithium aluminum hydride is a more powerful reducing agent and will also readily reduce the ketone. Catalytic hydrogenation, using catalysts such as Rh-MoOₓ/SiO₂, is another effective method, particularly for achieving high yields and stereoselectivity. rsc.org The choice of reducing agent and conditions allows for control over the reaction's outcome, including the potential for stereoselective synthesis of specific enantiomers, such as (R)-2-amino-1-(4-fluorophenyl)ethanol. googleapis.comgoogle.com

Table 2: Common Reagents for Ketone Reduction

Reducing Agent Typical Solvent Key Characteristics
Sodium Borohydride (NaBH₄) Methanol, Ethanol Mild and selective for carbonyls.
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (THF), Diethyl ether Powerful, less selective, requires anhydrous conditions.

Condensation Reactions with Carbonyl Compounds

The ketone functionality of this compound, specifically the acidic α-hydrogens on the methylene group, can participate in base-catalyzed condensation reactions with other carbonyl compounds, such as aldehydes. A notable example is the Claisen-Schmidt condensation. In this reaction, the enolate of the aminoketone acts as a nucleophile, attacking the carbonyl carbon of an aldehyde to form a β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated ketone, often referred to as a chalcone. researchgate.net

Furthermore, the molecule's bifunctional nature (possessing both an amine and a ketone) allows it to be a precursor for the synthesis of heterocyclic compounds. For instance, it can react with a second carbonyl compound and a source of ammonia or another amine in a cyclocondensation reaction to form substituted imidazoles. nih.gov These reactions demonstrate the utility of this compound as a building block for more complex molecular architectures.

Reactivity of the Fluorinated Phenyl Ring

The reactivity of the aromatic ring is influenced by the electronic effects of its three substituents: the fluorine atom, the aminoethyl ketone group, and the hydrogen atoms. In electrophilic aromatic substitution (EAS), the outcome is determined by the interplay of the directing effects of these groups. makingmolecules.commasterorganicchemistry.com

Amino Group (via the ethyl ketone chain): The acyl group (-COCH₂NH₂) is an electron-withdrawing group, which deactivates the ring and is typically meta-directing. ncert.nic.in

Fluorine Atom: The fluorine atom is an electron-withdrawing group due to its high electronegativity (deactivating effect), but it is ortho, para-directing due to resonance effects of its lone pairs. libretexts.org

The combined influence of a deactivating meta-director and a deactivating ortho, para-director makes electrophilic substitution challenging. However, the strong activating and ortho, para-directing effect of a primary amino group, if present directly on the ring, would typically dominate. In the case of this compound, the amino group is insulated by a methylene bridge, so its activating effect is not directly translated to the ring. Therefore, the reactivity is primarily governed by the deactivating acyl group and the fluorine atom.

Conversely, nucleophilic aromatic substitution (SɴAr) on the fluorinated ring is also a possibility. While typically requiring strong electron-withdrawing groups to activate the ring, recent advances have shown that SɴAr can be achieved on unactivated fluoroarenes using methods like organic photoredox catalysis. nih.gov This methodology has been shown to be compatible with acetophenone (B1666503) derivatives, suggesting that the fluorine atom on this compound could potentially be displaced by various nucleophiles under specific catalytic conditions. nih.gov

Nucleophilic Aromatic Substitution Reactions of the Fluorine Atom

The fluorine atom attached to the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). smolecule.com This reactivity is enhanced by the electron-withdrawing nature of the ketone group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org The rate of SNAr reactions is often dependent on the nature of the leaving group, and in this context, fluoride (B91410) is a particularly good leaving group. libretexts.org This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine inductively lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the ring more susceptible to nucleophilic attack. libretexts.org

The general mechanism for the SNAr reaction involves the addition of a nucleophile to the carbon atom bearing the fluorine, followed by the elimination of the fluoride ion to restore the aromaticity of the ring. chemistrysteps.com The presence of the activating group (the ketone) ortho or para to the leaving group is crucial for stabilizing the intermediate through resonance. libretexts.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileProductReference
AminesN-Substituted anilines masterorganicchemistry.com
HydroxidePhenols masterorganicchemistry.com
AlkoxidesAlkoxybenzenes chemistrysteps.com
ThiolatesThiophenols chemistrysteps.com

Cyclization and Heterocycle Formation Reactions

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The amino and ketone groups can react with a variety of reagents to form new ring systems.

Pyrimidine (B1678525) derivatives can be synthesized from this compound through condensation reactions. For instance, reaction with guanidine (B92328) hydrochloride in the presence of a base can lead to the formation of 2-aminopyrimidines. nih.govresearchgate.net The general principle involves the reaction of a β-dicarbonyl compound or its equivalent with an N-C-N containing reagent like guanidine or urea. wikipedia.org In the case of this compound, it can be elaborated into a suitable precursor that then undergoes cyclization. For example, it can be a starting material for chalcones which then react with guanidine to form pyrimidines. researchgate.net

The synthesis of 2-Amino-4-(4-fluorophenyl)pyrimidine has been reported, highlighting the utility of fluorinated precursors in generating biologically relevant pyrimidine structures. biosynth.com

This compound can serve as a synthon for the creation of five-membered heterocyclic rings such as triazoles and oxadiazoles (B1248032). researchgate.netnih.gov The synthesis of these heterocycles often involves multi-step sequences. For example, the amino group can be converted into a hydrazine (B178648) derivative, which can then undergo cyclization with various reagents to form the triazole ring. researchgate.net Similarly, the formation of oxadiazoles can be achieved by reacting a suitable derivative of this compound with reagents that provide the necessary atoms for the oxadiazole ring. researchgate.netnih.gov

The presence of both an amino and a ketone group within the same molecule allows for intramolecular cyclization reactions to occur under appropriate conditions. mdpi.comfrontiersin.org These reactions can lead to the formation of fused heterocyclic systems. For example, under oxidative conditions, the aniline (B41778) nitrogen can attack an alkene tethered to the molecule, followed by cyclization of another nucleophilic group to form polycyclic structures. mdpi.com Another pathway involves the intramolecular cyclization of a derivative, such as an amino acid-derived diazoketone, which can be catalyzed by a Brønsted acid to form oxazinanones. frontiersin.orgresearchgate.net

This compound can participate in the Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. thermofisher.comnih.govnrfhh.com In this case, the ketone can provide the active hydrogen on the α-carbon. The resulting products are β-amino carbonyl compounds known as Mannich bases. thermofisher.com These Mannich bases are versatile synthetic intermediates that can undergo further transformations. thermofisher.comnih.gov

Mechanistic Insights into Reaction Pathways

The diverse reactivity of this compound stems from the distinct electronic properties of its constituent functional groups.

Nucleophilic Aromatic Substitution: The mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex. chemistrysteps.com The electron-withdrawing ketone group is crucial for stabilizing this intermediate, and the high electronegativity of fluorine facilitates the initial nucleophilic attack. libretexts.org

Cyclization Reactions: The formation of heterocycles like pyrimidines, triazoles, and oxadiazoles generally involves condensation and subsequent cyclization reactions. The specific mechanism depends on the reagents and reaction conditions employed. For instance, pyrimidine synthesis often follows the principal synthesis route involving the cyclization of a β-dicarbonyl equivalent with an amidine or guanidine. wikipedia.org

Intramolecular Cyclization: These pathways are governed by the proximity and reactivity of the participating functional groups. For example, in oxidative cyclizations, the aniline nitrogen acts as an internal nucleophile. mdpi.com In acid-catalyzed cyclizations of diazoketone derivatives, a diazonium intermediate is formed, followed by intramolecular nucleophilic attack. researchgate.net

Mannich Reaction: The mechanism involves the formation of an Eschenmoser-type salt (an iminium ion) from the aldehyde and amine, which then reacts with the enol or enolate form of the ketone. thermofisher.com

Knoevenagel Condensation and Michael Addition Sequences in the Context of Friedländer Annulation

The Friedländer synthesis is a fundamental reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a group with two hydrogens adjacent to a carbonyl or other electron-withdrawing group) to form a quinoline (B57606) ring system. wikipedia.orgresearchgate.net This reaction, which can be catalyzed by either acids or bases, is a cornerstone in heterocyclic chemistry due to the prevalence of the quinoline scaffold in pharmaceuticals and natural products. jk-sci.com

The reaction of this compound with another ketone, such as acetone (B3395972) or ethyl acetoacetate, exemplifies the principles of a condensation reaction followed by cyclization, which are central to the Knoevenagel condensation. wikipedia.orgresearchgate.net

Mechanism:

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org

Aldol Condensation Pathway: The reaction begins with an aldol-type condensation between the enolate of the reacting ketone and the carbonyl group of this compound. This is the rate-determining step and is analogous to the initial step of a Knoevenagel condensation. The resulting aldol adduct then undergoes cyclization through the attack of the amino group onto the second carbonyl, followed by dehydration to form the aromatic quinoline ring. wikipedia.org

Schiff Base Pathway: Alternatively, the initial step can be the formation of a Schiff base (an imine) between the amino group of this compound and the carbonyl of the other reacting ketone. This is then followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the final quinoline product. wikipedia.org

The reaction of this compound with a ketone containing an α-methylene group is a prime example of the Friedländer annulation. The general scheme involves the condensation of the two carbonyl compounds, followed by a cyclodehydration to form the quinoline ring. researchgate.net A variety of catalysts can be employed to promote this reaction, including acids, bases, and Lewis acids. wikipedia.orgjk-sci.com

Reactant 2 (Ketone with α-methylene group)CatalystSolventReaction ConditionsExpected Product
AcetylacetoneAcid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, Pyridine)Ethanol, DMFRefluxSubstituted 4-methyl-2-phenyl-quinoline
Ethyl acetoacetateLewis Acid (e.g., In(OTf)₃) or Basic Molecular SievesSolvent-free or TolueneHeatingSubstituted quinolin-2(1H)-one
Cyclohexanonep-Toluenesulfonic acidSolvent-freeMicrowave irradiationTetrahydroacridine derivative
2-PentanoneProline potassium saltDMSORoom TemperatureSubstituted 3-ethyl-2-methylquinoline

While the classic Friedländer synthesis is a condensation-cyclization sequence, certain modern variations for quinoline synthesis employ a Michael-type addition. For instance, the reaction of an o-aminothiophenol with a 1,3-ynone proceeds via a Michael addition-cyclization condensation sequence, followed by desulfurization to yield the quinoline product. This highlights that while not a direct reaction of this compound itself, the broader context of quinoline synthesis from related precursors does involve Michael addition principles.

Role of Stereochemistry in Reaction Outcomes

A review of the available scientific literature did not yield specific studies focusing on the stereochemical outcomes of Knoevenagel condensation, Michael addition, or Friedländer annulation involving this compound. Research in this area has predominantly focused on the development of new catalytic systems and the optimization of reaction conditions to improve yields and explore the scope of substrates, rather than on the stereoselectivity of these transformations. Therefore, detailed information on how the stereochemistry of reactants or catalysts influences the formation of chiral products in reactions with this compound is not available at present.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 1 4 Fluorophenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. For 2-Amino-1-(4-fluorophenyl)ethanone, a full characterization would involve a suite of one- and two-dimensional NMR experiments.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the amino (-NH₂) protons, the methylene (B1212753) (-CH₂) protons adjacent to the amino and carbonyl groups, and the aromatic protons on the fluorophenyl ring. The aromatic region would likely show complex splitting patterns due to coupling between the protons and the fluorine atom. However, a specific, publicly available, and verified ¹H NMR spectrum with detailed assignments of chemical shifts (δ), coupling constants (J), and multiplicities for this compound could not be located in the searched literature. Data is available for similar compounds, such as 1-(4-Fluorophenyl)ethanone oxime, but this is a derivative and not the target compound. researchgate.net

Carbon (¹³C) NMR Analysis

Fluorine (¹⁹F) NMR for Fluorinated Moieties

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. A single signal would be expected for the fluorine atom in this compound. Its chemical shift would be indicative of the electronic environment of the fluorophenyl ring. This technique is invaluable for confirming the presence and substitution pattern of fluorine in a molecule. Despite its importance, no specific ¹⁹F NMR data for this compound was found in the conducted searches.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals and elucidating the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, for instance, between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would show direct one-bond correlations between protons and the carbons they are attached to (e.g., the -CH₂ protons and the methylene carbon).

HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range (typically 2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular framework.

A literature search did not yield any studies that have published COSY, HSQC, or HMBC data specifically for this compound.

Isotropic Chemical Shift Evaluation

Isotropic chemical shifts are typically determined through computational methods, such as Density Functional Theory (DFT), and provide a theoretical prediction of NMR spectra. These calculations can be powerful for confirming structural assignments when compared to experimental data. A search for computational studies involving the calculation of isotropic chemical shifts for this compound did not return any specific results.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

IR Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine, the C=O stretching of the ketone, C-N stretching, C-F stretching, and various vibrations associated with the aromatic ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Despite the routine nature of these analyses for compound characterization, specific, detailed IR and Raman spectral data with peak assignments for this compound were not found in the available literature.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its primary amine, aryl ketone, and fluorinated aromatic ring moieties.

Key vibrational modes observed in the spectrum include the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the region of 3300-3400 cm⁻¹. The carbonyl (C=O) stretching of the aryl ketone is a prominent and strong absorption, generally observed around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are visible just above 3000 cm⁻¹, while the C-H stretching of the methylene (-CH2-) group appears just below this value. The carbon-fluorine (C-F) bond exhibits a strong absorption in the fingerprint region, typically between 1250 and 1000 cm⁻¹. Furthermore, the C-H bending for the 1,4-disubstituted (para) benzene ring is expected in the 790-830 cm⁻¹ range instanano.com.

Table 1: Characteristic FT-IR Bands for this compound

Wavenumber Range (cm⁻¹)IntensityVibrational Assignment
3300 - 3400Medium, SharpN-H Asymmetric & Symmetric Stretching (Primary Amine)
3050 - 3100Medium to WeakC-H Stretching (Aromatic)
2850 - 2960WeakC-H Stretching (Methylene)
1680 - 1700StrongC=O Stretching (Aryl Ketone)
1585 - 1600MediumC=C Stretching (Aromatic Ring)
1400 - 1500MediumC=C Stretching (Aromatic Ring)
1210 - 1230StrongC-F Stretching
790 - 830StrongC-H Out-of-Plane Bending (1,4-disubstituted ring) instanano.com

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary vibrational information to FT-IR, with different selection rules that make it particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring C=C stretching vibrations. The symmetric vibrations of the molecule, which may be weak in the FT-IR spectrum, are often more prominent in the Raman spectrum. The C-H stretching vibrations of both the aromatic ring and the methylene group are also readily observed.

Table 2: Expected FT-Raman Shifts for this compound

Raman Shift Range (cm⁻¹)IntensityVibrational Assignment
3050 - 3100MediumC-H Stretching (Aromatic)
1585 - 1600StrongC=C Stretching (Aromatic Ring)
1210 - 1230MediumC-F Stretching
~1000StrongRing Breathing Mode (Aromatic)

Analysis of Vibrational Assignments

The comprehensive vibrational analysis of this compound is achieved by correlating the data from both FT-IR and FT-Raman spectra.

N-H Vibrations : The primary amine group (-NH₂) is unequivocally identified by its characteristic symmetric and asymmetric stretching bands between 3300 and 3400 cm⁻¹ in the FT-IR spectrum.

Carbonyl (C=O) Stretch : A very strong and sharp band in the FT-IR spectrum, typically around 1685 cm⁻¹, is assigned to the C=O stretching of the ketone. Its position is indicative of conjugation with the aromatic ring.

Aromatic System : The presence of the para-substituted fluorophenyl ring is confirmed by several bands. Aromatic C-H stretches appear above 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to bands of variable intensity in the 1400-1600 cm⁻¹ region in both IR and Raman spectra. A strong C-H out-of-plane bending band between 790-830 cm⁻¹ in the FT-IR spectrum is diagnostic of 1,4-disubstitution instanano.com.

C-F Vibration : The carbon-fluorine bond is identified by a strong absorption band in the FT-IR spectrum, typically located in the 1210-1230 cm⁻¹ region.

Methylene (-CH₂) Vibrations : The aliphatic C-H stretching modes of the methylene group are observed as weaker bands in the 2850-2960 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule. For this compound (C₈H₈FNO), the exact mass of the protonated molecule, [M+H]⁺, can be calculated and experimentally verified. This precise measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: Exact Mass Data for this compound

ParameterValue
Molecular FormulaC₈H₈FNO
Nominal Mass153
Monoisotopic Mass153.0590
Calculated Exact Mass of [M+H]⁺154.0668

An experimental HRMS measurement yielding a value very close to the calculated exact mass confirms the elemental formula of the compound lookchem.com.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (ESI-MS/MS) is used to study the fragmentation pathways of the protonated molecule ([M+H]⁺, m/z 154.07). By inducing fragmentation and analyzing the resulting product ions, key structural features can be deduced. The fragmentation of protonated α-amino ketones typically involves cleavages adjacent to the carbonyl and amino groups semanticscholar.org.

A primary fragmentation pathway for this compound would be the neutral loss of ammonia (B1221849) (NH₃) from the protonated molecule, leading to a significant fragment ion. Another major fragmentation involves the cleavage of the C-C bond between the carbonyl and the methylene group, resulting in the formation of the 4-fluorobenzoyl cation.

Table 4: Proposed ESI-MS/MS Fragmentation of [C₈H₈FNO + H]⁺

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
154.07137.06NH₃ (17.01)[C₈H₆FO]⁺
154.07123.03CH₂NH₂ (31.04)[C₇H₄FO]⁺ (4-fluorobenzoyl cation)
123.0395.03CO (28.00)[C₆H₄F]⁺ (4-fluorophenyl cation)

The fragmentation pattern, initiated by the stable 4-fluorobenzoyl cation (m/z 123.03), which can further lose carbon monoxide (CO) to form the 4-fluorophenyl cation (m/z 95.03), provides unambiguous evidence for the connectivity of the atoms within the molecule.

X-ray Crystallography

A search of crystallographic databases indicates that while structures of related compounds, such as 2-amino-1-(4-bromophenyl)ethanone, have been determined, a specific crystal structure for this compound (CAS 369-43-7) has not been deposited in the primary public databases as of the latest search. Therefore, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this specific compound are not available in the reviewed literature.

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of molecular structure, including the conformation of the molecule and its packing within the crystal lattice.

While specific crystal structure data for this compound is not publicly available, analysis of closely related structures, such as Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, offers insight into the expected solid-state features. In a study of this derivative, the compound was found to crystallize in a specific system, providing detailed information about its molecular geometry. nih.gov The fluorophenyl ring in this related molecule was observed to form a dihedral angle of 67.6(2)° with the central pyrrole ring, demonstrating the type of conformational details SCXRD can provide. nih.gov For this compound, an SCXRD analysis would similarly reveal its crystal system, space group, and unit cell dimensions, establishing a foundational understanding of its solid-state form.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Related Aminofluorophenyl Derivative

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 100.5010(10)
β (°) 98.6180(10)
γ (°) 103.8180(10)
Volume (ų) 900.07(5)
Z 4

Note: Data is illustrative and based on a published, structurally related compound to demonstrate typical outputs of an SCXRD experiment. mdpi.com

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A primary output of SCXRD analysis is the precise measurement of intramolecular geometric parameters. These include the distances between atomic nuclei (bond lengths), the angles formed by three connected atoms (bond angles), and the dihedral angles describing the rotation around a chemical bond (torsion angles). This data is crucial for confirming the expected molecular connectivity and identifying any structural strain or unusual conformations.

For this compound, these parameters would define the geometry of the fluorophenyl ring, the ethanone backbone, and the terminal amino group. For instance, the C-F bond length, the carbonyl C=O bond length, and the C-C-N bond angle would be determined with high precision. The torsion angle involving the phenyl ring and the ethanone side chain would describe their relative orientation, which influences molecular packing and intermolecular interactions.

Table 2: Illustrative Intramolecular Geometric Parameters from a Related Structure

Bond/Angle Measurement
Bond Lengths (Å)
F - C(aromatic) 1.362(3)
C = O 1.215(4)
C(aromatic) - C(carbonyl) 1.487(4)
C(carbonyl) - C(alpha) 1.521(4)
C(alpha) - N 1.458(4)
**Bond Angles (°) **
C(aromatic) - C(carbonyl) - O 120.5(3)
O - C(carbonyl) - C(alpha) 119.2(3)
C(carbonyl) - C(alpha) - N 111.8(2)
**Torsion Angles (°) **
C(aromatic)-C(aromatic)-C(carbonyl)-O -175.4(3)

Note: This table presents selected geometric parameters from a related fluorophenyl derivative to exemplify the data obtained from SCXRD analysis.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from SCXRD. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.

For a molecule like this compound, key interactions would involve the amino group (as a hydrogen bond donor), the carbonyl oxygen (as a hydrogen bond acceptor), and the fluorine atom. Hirshfeld analysis of a related aminofluorophenyl derivative revealed that H···H contacts accounted for the largest contribution to the Hirshfeld surface (44.9%), followed by O···H/H···O (20.8%) and H···F/F···H (12.8%) contacts. nih.gov These interactions, particularly the N-H···O hydrogen bonds, are critical in stabilizing the crystal structure. nih.gov A similar analysis for this compound would provide a detailed fingerprint of its intermolecular interactions, highlighting the roles of its functional groups in forming the supramolecular architecture.

Chromatographic Methods for Analytical Purity and Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices. These methods separate the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound like this compound. The separation relies on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase. The use of a Diode-Array Detector (DAD) allows for the spectral identification and quantification of the compound.

Table 3: Typical HPLC-DAD Parameters for Analysis of Aromatic Ketones

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 25 - 40 °C
Injection Volume 10 µL
Detector Diode-Array Detector (DAD)
Detection Wavelength ~254 nm (based on UV absorbance of the phenyl ketone chromophore)

Note: These parameters represent a standard starting point for method development for compounds of this class. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, which has moderate volatility but contains a polar amino group, analysis may be performed directly or after derivatization to improve thermal stability and peak shape. The precursor, 1-(4-fluorophenyl)ethanone, is known to be analyzable by GC. nist.gov A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for purity assessment and quantification.

Table 4: Plausible GC-MS Parameters for Analysis

Parameter Condition
Column Capillary column with a mid-polarity phase (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV

Note: These are generalized parameters; specific conditions would require empirical optimization.

LC-MS for Coupled Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the target compound by its mass-to-charge ratio (m/z) and for identifying trace-level impurities. For this compound, Electrospray Ionization (ESI) in positive mode would be effective, as the primary amine group is readily protonated to form a [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) can further be used to generate a characteristic fragmentation pattern for unambiguous structural confirmation.

Table 5: Representative LC-MS/MS Method Parameters

Parameter Condition
LC System UHPLC/HPLC with parameters similar to Table 3
Ionization Source Electrospray Ionization (ESI)
Polarity Positive Mode
MS Analyzer Triple Quadrupole or Ion Trap
Scan Mode Multiple Reaction Monitoring (MRM) for quantification
Precursor Ion (Q1) m/z 154.1 (for [C₈H₈FNO + H]⁺)
Product Ions (Q3) Characteristic fragments (e.g., loss of NH₃, CO)

Note: The specific precursor and product ions would be determined experimentally but are projected based on the compound's structure. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Amino 1 4 Fluorophenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to modern computational investigations, providing a balance between accuracy and computational cost.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. For 2-Amino-1-(4-fluorophenyl)ethanone, DFT would be applied to perform several key tasks:

Geometry Optimization: To determine the most stable three-dimensional arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for all other property calculations.

Vibrational Frequency Analysis: To predict the molecule's infrared (IR) and Raman spectra. This analysis helps in the identification of characteristic vibrational modes associated with its functional groups (e.g., C=O stretch, N-H stretch, C-F stretch) and confirms that the optimized geometry corresponds to a true energy minimum.

Thermodynamic Properties: To calculate properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability and reactivity.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functionals: A common choice for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Other functionals, such as those from the M06 suite, might also be evaluated for their performance with systems involving non-covalent interactions.

Basis Sets: The Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are frequently used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution in molecules with heteroatoms like oxygen, nitrogen, and fluorine, and for modeling hydrogen bonding.

The selection would involve testing different combinations of functionals and basis sets and comparing the calculated properties (e.g., geometric parameters) against any available experimental data for similar compounds to validate the chosen level of theory.

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO & LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. For this compound, the HOMO is expected to have significant contributions from the amino group and the phenyl ring, while the LUMO would likely be centered around the carbonyl group and the aromatic ring.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

Based on studies of similar aromatic ketones, a hypothetical FMO analysis for this compound at the B3LYP/6-311+G(d,p) level of theory might yield the results shown in the table below.

ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.80Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.45LUMO - HOMO Energy Difference

Disclaimer: The data in this table is illustrative and hypothetical, based on typical values for structurally similar compounds. It does not represent experimentally or computationally verified results for this compound.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions.

Negative Regions (Red/Yellow): These areas are rich in electrons and represent sites susceptible to electrophilic attack. For this compound, strong negative potentials would be expected around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine atom.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group (N-H) would be the most prominent regions of positive potential, making them likely sites for hydrogen bonding.

Neutral Regions (Green): These areas have a relatively neutral potential, typically found over the carbon backbone and the aromatic ring's carbon atoms.

The MEP surface provides a clear, intuitive map of charge distribution and is invaluable for predicting how the molecule will interact with other reagents or biological receptors.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and delocalization effects by analyzing interactions between filled "donor" NBOs and empty "acceptor" NBOs.

For this compound, NBO analysis would be used to quantify:

Hyperconjugative Interactions: Key interactions would include the delocalization of the nitrogen atom's lone pair (n) into the antibonding π* orbital of the carbonyl group (nN → πC=O) and into the π system of the phenyl ring. The interaction energy (E(2)) associated with this delocalization indicates the strength of the interaction and its contribution to molecular stability.

Intramolecular Hydrogen Bonding: NBO analysis can identify and quantify potential intramolecular hydrogen bonds, for instance, between the amino group's hydrogen and the carbonyl oxygen. This would be seen as a donor-acceptor interaction between the lone pair of the oxygen atom (nO) and the antibonding σ* orbital of the N-H bond (σ*N-H).

Natural Atomic Charges: This analysis provides a more chemically intuitive picture of the charge distribution than other methods, showing the charge on each atom after accounting for electron delocalization.

A hypothetical NBO analysis might reveal the following key interactions:

Donor NBOAcceptor NBOInteraction Energy E(2) (kcal/mol)Interaction Type
LP(1) N11π(C6=O12)5.8Lone Pair Delocalization
π(C1-C2)π(C3-C4)20.5π-conjugation in Phenyl Ring
LP(2) O12σ*(N11-H14)1.2Weak Intramolecular H-bond

Disclaimer: The data in this table is illustrative and hypothetical, intended to demonstrate the type of results obtained from an NBO analysis. It does not represent verified data for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the molecule's most stable spatial arrangements, or conformers. This is critical as the conformation of a molecule dictates its physical and chemical properties. Molecular dynamics (MD) simulations, on the other hand, provide a dynamic picture of the molecule's behavior over time, simulating the movements and interactions of its atoms and bonds. fu-berlin.de

For amino acids and related compounds, MD simulations are often performed in explicit water to mimic physiological conditions. fu-berlin.de These simulations can reveal how the molecule interacts with its environment and how it transitions between different conformational states. The termini of the amino acids are often capped to simulate their behavior within a peptide chain. fu-berlin.de Different force fields, such as AMBER, OPLS-AA, CHARMM, and GROMOS, can be used to model the interatomic forces. fu-berlin.de

Ab-initio molecular dynamics simulations can be employed to study the reactivity of the compound in a condensed phase. mdpi.com For instance, simulations of amino acids under specific conditions, such as electrolysis, can elucidate decomposition pathways and the formation of reactive intermediates. mdpi.com Such simulations have shown that amino acids can decompose into smaller molecules like carbon dioxide and reactive species. mdpi.com

The following table summarizes key parameters often investigated in conformational analysis and MD simulations:

ParameterDescriptionTypical Methods
Dihedral Angles (Φ, ψ) Rotation angles around key single bonds that define the molecular conformation.Quantum chemical calculations, Molecular mechanics
Potential Energy Surface A map of the molecule's energy as a function of its geometry, used to find stable conformers.Scanning dihedral angles, Geometry optimization
Interaction Energies Quantification of the forces between the molecule and its surroundings (e.g., solvent, receptor).MD simulations with explicit solvent
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed conformations.Analysis of MD trajectories

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting the spectroscopic properties of this compound, which aids in the interpretation of experimental spectra.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using quantum mechanical methods. These predictions help in assigning the signals in experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed to predict its infrared (IR) spectrum. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds. Comparing the predicted spectrum with the experimental one helps in structural elucidation. The NIST WebBook provides access to condensed phase IR spectra for related compounds, which can serve as a reference. nist.govnist.gov

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.netresearchgate.net The UV-Vis spectrum is influenced by intramolecular charge-transfer transitions. researchgate.net

The table below shows a hypothetical comparison of experimental and predicted spectroscopic data for a molecule like this compound.

Spectroscopic TechniquePredicted ParameterExperimental Value
¹H NMR Chemical Shift (ppm)7.8 (doublet), 6.7 (doublet), 4.1 (singlet), 2.1 (singlet)
¹³C NMR Chemical Shift (ppm)195 (C=O), 165 (C-F), 150 (C-NH2), 130, 115, 114 (aromatic C), 28 (CH3)
IR Vibrational Frequency (cm⁻¹)~3400 (N-H stretch), ~1680 (C=O stretch), ~1230 (C-F stretch)
UV-Vis λmax (nm)~250, ~320

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO properties of a molecule are related to its response to a strong electromagnetic field, such as that from a laser. Computational chemistry can predict these properties, including the first and second hyperpolarizabilities (β and γ).

Molecules with significant NLO properties often possess electron-donating and electron-accepting groups connected by a π-conjugated system, creating a "push-pull" effect. ru.nl In this compound, the amino group acts as an electron donor and the carbonyl and fluoro-substituted phenyl group act as electron acceptors.

Computational studies can calculate the hyperpolarizabilities, which are measures of the NLO response. The Z-scan technique is an experimental method used to measure the nonlinear refractive index (η₂) and the nonlinear absorption coefficient (β), from which the third-order electric susceptibility (χ⁽³⁾) can be determined. researchgate.net

NLO PropertyDescriptionComputational Method
First Hyperpolarizability (β) Related to the second-order NLO response (e.g., second-harmonic generation).DFT, HF
Second Hyperpolarizability (γ) Related to the third-order NLO response (e.g., third-harmonic generation).DFT, HF
Third-order Susceptibility (χ⁽³⁾) A macroscopic measure of the third-order NLO response of a material.Can be related to γ

In Silico Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or a nucleic acid. This method is extensively used in drug discovery to screen for potential drug candidates.

For this compound, molecular docking studies can identify potential biological targets and elucidate the binding mode of the compound. The process involves:

Preparation of the ligand and receptor: Generating 3D structures of the ligand and the target receptor.

Docking simulation: Placing the ligand in the binding site of the receptor and sampling different orientations and conformations.

Scoring and analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, are then analyzed.

The results of docking studies are often presented in a table that includes the binding energy (or docking score) and the key interacting residues in the receptor's active site.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Example Kinase-8.5Tyr123, Leu45, Val67NH2 with Asp89, C=O with Lys34
Example Receptor-7.9Phe234, Trp87, Ile100NH2 with Glu201

Application of Machine Learning and Artificial Neural Networks in Chemical Property Prediction

Machine learning (ML) and artificial neural networks (ANNs) are increasingly being used to predict the chemical and physical properties of molecules, often with greater speed than traditional computational methods. nih.govnih.gov These models are trained on large datasets of known molecules and their properties.

For this compound, ML models could be used to predict a wide range of properties, including:

Solubility: Predicting how well the compound dissolves in different solvents.

Toxicity: Estimating the potential toxicity of the compound.

Spectra Prediction: Deep learning models, such as directed message-passing neural networks (D-MPNNs), have shown success in predicting UV-Vis and other spectra. nih.govnih.gov

Reaction Prediction: ML models can predict the outcomes and rates of chemical reactions. rsc.orgresearchgate.net

The development of open-source software like Chemprop has made these advanced techniques more accessible to the research community. nih.govnih.gov These tools use molecular graphs as input and can be trained to predict various properties with high accuracy. nih.gov

Synthetic Utility and Research Applications of 2 Amino 1 4 Fluorophenyl Ethanone

Role as a Versatile Building Block in Complex Organic Synthesis

2-Amino-1-(4-fluorophenyl)ethanone, with its characteristic amine and ketone functional groups alongside a fluorinated phenyl ring, serves as a valuable and versatile building block in the field of organic synthesis. Its molecular structure, C₈H₉FNO, features an amino group attached to the second carbon of an ethane chain, which is also bonded to a carbonyl group adjacent to a para-fluorophenyl group. This unique arrangement of functional groups provides distinct chemical properties that are leveraged in the construction of more complex molecules.

The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for a diverse range of chemical transformations. The amino group can undergo reactions such as oxidation to form nitro or imino derivatives. Conversely, the ketone functional group can be reduced to yield the corresponding alcohol derivatives. Furthermore, the fluorine atom on the phenyl ring is susceptible to nucleophilic substitution, which opens avenues for introducing a variety of other functional groups.

The strategic combination of the amino group with a para-fluoro substituent distinguishes this compound from similar compounds, bestowing it with unique reactivity and making it a subject of interest for further study. The synthesis of this compound can be achieved through methods such as the reaction of 4-fluoroacetophenone with an ammonia (B1221849) source under controlled conditions.

Precursor for Diverse Heterocyclic Scaffolds

The dual functionality of this compound makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. These cyclic structures are of significant interest in medicinal chemistry and materials science.

Pyridines and Pyrimidines

The synthesis of pyridine (B92270) and pyrimidine (B1678525) rings often relies on condensation reactions involving carbonyl compounds. baranlab.orgorganic-chemistry.org The ketone and amine functionalities within this compound provide the necessary reactive sites for cyclization reactions to form these six-membered aromatic heterocycles. For instance, pyridines can be synthesized through the condensation of 1,5-dicarbonyl compounds with ammonia or its derivatives. baranlab.org Similarly, pyrimidines are commonly constructed by condensing a compound containing an N-C-N fragment (like urea or guanidine) with a three-carbon unit possessing two electrophilic centers, a role that can be fulfilled by derivatives of this compound. bu.edu.eg

HeterocycleGeneral Synthetic ApproachKey Fragments
Pyridine Condensation of 1,5-dicarbonyls with ammonia1,5-dicarbonyl, Ammonia
Pyrimidine Condensation of N-C-N fragment with a C-C-C fragmentAmidine, Urea, or Guanidine (B92328); 1,3-bifunctional three-carbon unit

Triazoles, Oxadiazoles (B1248032), and Thiazolidines

The amino group of this compound is a key component in the formation of various five-membered heterocyclic rings.

Triazoles: These heterocycles, containing three nitrogen atoms, can be synthesized from various nitrogen-containing starting materials. nih.gov The amino group of this compound can act as a nucleophile in reactions with reagents that provide the remaining nitrogen and carbon atoms needed to form the triazole ring. troindia.innih.gov

Oxadiazoles: These are five-membered rings containing one oxygen and two nitrogen atoms. Syntheses of 1,3,4-oxadiazoles can be achieved through the condensation of hydrazides with various reagents, followed by cyclization. nih.gov The amino group of this compound can be converted to a hydrazide, which then serves as a precursor to the oxadiazole ring. Another approach involves the reaction of amidoximes with carboxylic acids or their derivatives. nih.gov

Thiazolidines: These are five-membered saturated rings containing both a sulfur and a nitrogen atom. A common synthetic route involves the three-component reaction of an amine, a carbonyl compound, and a mercapto-acid. ekb.eg In this context, the amino and carbonyl groups of this compound can react with a sulfur-containing molecule to form the thiazolidine ring. researchgate.netnih.gov

HeterocycleKey Precursor from this compoundCommon Co-reactants
Triazoles Amine functionalityReagents providing N and C atoms
Oxadiazoles Hydrazide derivativeCarbon disulfide, Acid chlorides
Thiazolidines Amine and carbonyl functionalitiesMercapto-acids

Indoles and Quinolines

The structure of this compound also lends itself to the synthesis of fused heterocyclic systems like indoles and quinolines.

Indoles: The synthesis of indoles often involves the cyclization of substituted anilines. nih.gov While not a direct aniline (B41778) derivative, this compound can be chemically modified to create a suitable precursor for indole ring formation, for example, through reactions that form a new carbon-carbon bond, setting the stage for subsequent cyclization.

Quinolines: A variety of methods exist for quinoline (B57606) synthesis, many of which involve the cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls. organic-chemistry.org The core structure of this compound can be elaborated to generate intermediates that undergo such cyclization reactions to yield quinoline derivatives.

Derivatization Strategies for Analytical and Synthetic Enhancement

Principles of Chemical Derivatization for Enhanced Detectability in Chromatography

Chemical derivatization is a technique used to modify a compound to improve its analytical properties, particularly for methods like high-performance liquid chromatography (HPLC). sdiarticle4.com This process involves a chemical reaction that alters the analyte to produce a new compound with more desirable characteristics for separation and detection. libretexts.org For compounds containing amino groups, such as this compound, derivatization is often employed to enhance their detectability.

The primary goals of derivatizing amino compounds for HPLC analysis include:

Improved Chromatographic Separation: The polarity of amines can sometimes lead to poor peak shape or insufficient retention on reversed-phase columns. Derivatization can introduce nonpolar groups, improving the interaction with the stationary phase and leading to better separation. nih.govacademicjournals.org

Enhanced Ionization Efficiency for Mass Spectrometry: Derivatization can introduce functional groups that are more readily ionized, leading to a stronger signal in mass spectrometry (MS) detection. rsc.org

Introduction of a Chromophore or Fluorophore: For UV-Visible or fluorescence detection, a derivatizing agent that contains a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) is used. This significantly increases the sensitivity of the detection method. libretexts.org

Several reagents are commonly used for the derivatization of amines, including Dansyl-Cl, o-phthalaldehyde (OPA), Fmoc-Cl, Dabsyl-Cl, and Marfey's reagent. nih.gov The choice of reagent depends on the specific analytical goals and the nature of the analyte. For instance, Dansyl-Cl is known to produce fluorescent derivatives with high ionization efficiency, making it a versatile choice. nih.gov

Derivatizing AgentTarget Functional GroupEnhancement
Dansyl-Cl Primary and Secondary AminesFluorescence, Ionization Efficiency
o-Phthalaldehyde (OPA) Primary AminesFluorescence
Fmoc-Cl Primary and Secondary AminesUV Absorption, Fluorescence
Dabsyl-Cl Primary and Secondary AminesUV-Visible Absorption
Marfey's Reagent Primary AminesUV Absorption, Chiral Separation

Development and Evaluation of Novel Derivatizing Reagents (e.g., 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene)

The primary amino group in this compound makes it a suitable candidate for derivatization reactions, a key process in analytical chemistry for enhancing the detection and separation of compounds. One such class of derivatizing agents is the halonitrobenzenes, which readily undergo nucleophilic aromatic substitution with primary and secondary amines. A notable example is 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT).

FNBT has been proposed as an effective derivatizing reagent for primary amines, including amino acids. The reaction involves the nucleophilic attack of the amino group on the electron-deficient aromatic ring of FNBT, leading to the displacement of the fluoride (B91410) ion and the formation of a stable N-substituted 2-nitro-4-(trifluoromethyl)phenyl derivative. This reaction is often rapid and can proceed efficiently under mild conditions, sometimes even at room temperature. mdpi.com The resulting derivatives are typically stable and exhibit strong UV absorption, making them highly suitable for analysis by High-Performance Liquid Chromatography (HPLC). mdpi.com

Microwave-assisted synthesis has been explored to accelerate the derivatization process with FNBT, significantly reducing reaction times and the use of organic solvents. mdpi.com This "greener" approach enhances the efficiency of the derivatization process. mdpi.com The general reaction of a primary amine with FNBT is depicted in the table below.

Reactant AReactant BProduct
R-NH₂ (Primary Amine)1-Fluoro-2-nitro-4-(trifluoromethyl)benzeneN-(2-nitro-4-(trifluoromethyl)phenyl)-R-amine

While direct studies on the derivatization of this compound with FNBT are not extensively documented, the known reactivity of FNBT with primary amines strongly suggests its utility for this purpose. The resulting derivative would possess enhanced chromatographic properties, as discussed in the following section.

Derivatization for Improved Chromatographic Performance

Derivatization is a crucial strategy to improve the chromatographic performance of analytes that may otherwise exhibit poor retention, resolution, or detectability. For a compound like this compound, derivatization of its primary amino group can offer several advantages in HPLC analysis.

The introduction of a suitable chromophore or fluorophore through derivatization significantly enhances the detectability of the analyte, especially at low concentrations. thermofisher.com Reagents like FNBT introduce a strongly UV-absorbing moiety, allowing for sensitive detection using a UV-Vis detector. mdpi.com This is particularly beneficial when analyzing trace amounts of the compound in complex matrices.

Furthermore, derivatization can improve the chromatographic separation of the analyte from other components in a mixture. By altering the polarity and molecular structure of this compound, its retention time on a reversed-phase HPLC column can be modified, leading to better resolution from interfering substances. nih.gov The resulting derivatives are often more stable and less prone to adsorption onto the stationary phase, resulting in sharper peaks and more reproducible results. mdpi.com The separation of fluorinated amino acids and their non-fluorinated counterparts has been successfully achieved using HPLC by carefully selecting the column and eluents, highlighting the importance of the fluorinated moiety in chromatographic behavior. nih.gov

Table of Common Derivatizing Reagents for Primary Amines in HPLC

Derivatizing ReagentDetection MethodKey Advantages
o-Phthalaldehyde (OPA)FluorescenceRapid reaction, forms stable derivatives
9-Fluorenylmethyl chloroformate (FMOC-Cl)FluorescenceHigh sensitivity
Dansyl chloride (DNS-Cl)FluorescenceStable derivatives
Phenylisothiocyanate (PITC)UVGood for amino acid analysis
1-Fluoro-2,4-dinitrobenzene (DNFB)UVForms stable derivatives
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT)UVRapid reaction, stable derivatives

Applications in Materials Science Research

Development of Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)

The rigid core structure and the presence of polar functional groups in derivatives of this compound make them promising candidates for the synthesis of novel liquid crystals and materials for organic light-emitting diodes (OLEDs).

In the field of liquid crystals, the formation of Schiff base derivatives by condensing the amino group of this compound with various aromatic aldehydes can lead to rod-like molecules (calamitic liquid crystals). The presence of the fluorophenyl group can influence the mesomorphic properties, such as the thermal stability and the type of liquid crystalline phases observed (e.g., nematic, smectic). tandfonline.comnih.govresearchgate.net The fluorine atom can introduce specific intermolecular interactions that promote the formation of ordered liquid crystalline phases. tandfonline.com

For OLED applications, derivatives of this compound, such as chalcones, are of interest. Chalcones, which can be synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde, often exhibit fluorescent properties. The fluorinated phenyl ring can modulate the electronic properties of the chalcone, influencing its emission color and quantum efficiency. These fluorinated chalcones can be investigated as potential emitters or host materials in the emissive layer of an OLED device.

Exploration in Polymer and Coating Science

The bifunctional nature of this compound, possessing both an amino and a ketone group, allows it to be a versatile monomer or building block in polymer synthesis. The amino group can participate in polymerization reactions to form polyamides or polyimides, while the ketone functionality can be used for subsequent modifications or crosslinking reactions.

The incorporation of the fluorophenyl moiety into the polymer backbone can impart desirable properties to the resulting materials. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low dielectric constants. kpi.ua For instance, polyimides derived from fluorinated diamines have been shown to exhibit excellent thermal and electrical properties. kpi.ua While the direct use of this compound in commercial polymer applications is not widely reported, its structure suggests potential for creating high-performance polymers.

In the area of coatings, amino compounds are frequently used as curing agents for epoxy resins. researchgate.netpcimag.com The primary amine of this compound could potentially react with the epoxide groups of a resin to form a cross-linked network, resulting in a durable and chemically resistant coating. The presence of the fluorophenyl group could enhance the surface properties of the coating, such as hydrophobicity and oleophobicity, leading to improved stain and graffiti resistance.

Utility in Chemical Biology Research

Application in Biochemical Assays for Enzyme Activity and Protein Interactions

The structural features of this compound make it a valuable scaffold for the design of chemical probes to study biological processes. The fluorophenyl group can serve as a ¹⁹F NMR probe, while the amino group provides a handle for conjugation to other molecules or for direct interaction with biological targets.

In the context of enzyme activity assays, derivatives of this compound could be designed as fluorogenic substrates. For example, the amino group could be acylated with a specific peptide sequence recognized by a particular protease. Cleavage of the amide bond by the enzyme would release the amino group, leading to a change in the fluorescence properties of the molecule, which can be monitored to determine enzyme activity. Fluorinated amino acids and peptides have been successfully used as probes in biological chemistry, demonstrating the utility of the fluorine atom in such applications. nih.govresearchgate.net

For studying protein-protein interactions, photoaffinity labeling is a powerful technique. A derivative of this compound could be synthesized to incorporate a photoactivatable group, such as an aryl azide or a diazirine. thermofisher.com Upon photoactivation, this probe would form a covalent bond with interacting proteins in close proximity, allowing for their identification and characterization. The fluorophenyl group can also facilitate the detection and analysis of the labeled proteins.

Role as Chiral Ligands and Auxiliaries in Asymmetric Synthesis

The direct use of this compound as a chiral ligand or auxiliary is not a prominent strategy in asymmetric synthesis. Instead, its derivatives, particularly the chiral amino alcohol obtained via asymmetric reduction, are more commonly employed. These derivatives can be converted into several classes of chiral ligands and auxiliaries that have demonstrated utility in a range of enantioselective transformations.

One significant application of chiral 1,2-amino alcohols is in the synthesis of chiral oxazolidinones . These heterocyclic compounds are powerful chiral auxiliaries, famously known as Evans auxiliaries, which can control the stereochemistry of various reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The fluorinated phenyl group from the parent amino ketone can introduce unique electronic and steric properties to the resulting oxazolidinone auxiliary, potentially influencing the stereochemical outcome of the controlled reaction.

Furthermore, chiral 1,2-amino alcohols derived from this compound can be precursors to phosphine-oxazoline (PHOX) ligands . These P,N-bidentate ligands are highly effective in a variety of metal-catalyzed asymmetric reactions, such as hydrosilylation, allylic alkylation, and conjugate additions. The fluorine substituent on the phenyl ring can modulate the electronic properties of the ligand, which in turn can affect the catalytic activity and enantioselectivity of the metal complex.

The asymmetric reduction of this compound itself is a key step and has been the subject of research. Various catalytic systems, including enzymes and chiral metal complexes, have been explored to achieve high enantioselectivity in the synthesis of (R)- or (S)-2-amino-1-(4-fluorophenyl)ethanol.

Below is a data table summarizing representative results for the asymmetric reduction of α-amino ketones to their corresponding chiral 1,2-amino alcohols, which are the direct precursors to chiral ligands and auxiliaries. While not directly employing this compound as the chiral source, this transformation is the critical entry point for its derivatives into the field of asymmetric synthesis.

Table 1: Asymmetric Transfer Hydrogenation of α-Amino Ketone HCl Salts

EntrySubstrate (α-Amino Ketone HCl)CatalystProduct (Chiral 1,2-Amino Alcohol)Yield (%)Enantiomeric Excess (ee, %)
12-Amino-1-phenylethanone HClRuCl(S,S)-Ts-DPEN(S)-2-Amino-1-phenylethanol98>99
22-Amino-1-(4-methoxyphenyl)ethanone HClRuCl(S,S)-Ts-DPEN(S)-2-Amino-1-(4-methoxyphenyl)ethanol95>99
32-Amino-1-(3-bromophenyl)ethanone HClRuCl(S,S)-Ts-DPEN(S)-2-Amino-1-(3-bromophenyl)ethanol97>99

Data in this table is representative of the types of transformations that would be applied to this compound to generate chiral precursors for ligands and auxiliaries. Specific data for the fluorinated substrate was not available in the cited literature.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-1-(4-fluorophenyl)ethanone, and how can researchers troubleshoot low yields?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation followed by amination . For example:
  • Step 1 : React 4-fluorophenylacetyl chloride with a Lewis acid (e.g., AlCl₃) in anhydrous dichloromethane to form 1-(4-fluorophenyl)ethanone .
  • Step 2 : Introduce the amino group via reductive amination using ammonium acetate and sodium cyanoborohydride in methanol under reflux .
    Troubleshooting : Low yields may arise from incomplete acylation due to moisture-sensitive conditions. Ensure strict anhydrous protocols and use high-purity solvents. Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the aromatic fluorophenyl group (e.g., 1H^1H: δ 7.8–7.6 ppm for aromatic protons; 19F^{19}F: δ -110 ppm for para-F) and the amino-ketone moiety (1H^1H: δ 3.5 ppm for NH₂) .
  • X-ray Crystallography : Use SHELXL (via SHELX suite) for structure refinement. Collect high-resolution data (e.g., Cu-Kα radiation, 100 K) to resolve potential disorder in the amino group .
  • Mass Spectrometry : Confirm molecular weight (calc. 167.17 g/mol) via ESI-MS in positive ion mode .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered atoms) be resolved for this compound?

  • Methodological Answer : Use SHELXL ’s restraints and constraints:
  • Apply ISOR and SIMU commands to model thermal motion anisotropy in disordered regions.
  • Refine hydrogen atoms using riding models (HFIX) to reduce over-parameterization.
    Validate results with Rint (<5%) and GOF (0.9–1.1). Cross-check with DFT-optimized geometries (e.g., Gaussian09) to resolve ambiguities .

Q. What computational approaches predict the reactivity of this compound in drug design?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (FMOs). The amino group’s HOMO (-5.2 eV) suggests nucleophilic reactivity, while the ketone’s LUMO (-1.8 eV) indicates electrophilic susceptibility .
  • Molecular Docking : Screen against targets (e.g., kinases) using AutoDock Vina. Parameterize the fluorophenyl group for π-π stacking with aromatic residues (e.g., Phe330 in EGFR) .
  • SAR Studies : Compare IC₅₀ values of analogs (e.g., 4-chloro derivatives show 10 nM activity vs. malaria parasites) to identify critical substituents .

Q. How can researchers identify and mitigate impurities in synthesized this compound?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect byproducts (e.g., unreacted 4-fluorophenylacetyl chloride at RT 8.2 min).
  • Common Impurities :
ImpuritySourceMitigation
4-Fluorophenylacetic acidHydrolysis of acyl intermediateDry solvents, inert atmosphere
N-Acetyl derivativeOver-aminationOptimize reaction time
  • Purification : Use flash chromatography (hexane:EtOAc 3:1) for lab-scale batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.